molecular formula C7H5ClN2S B11908785 2-(Chlorosulfanyl)-1H-benzimidazole CAS No. 71196-90-2

2-(Chlorosulfanyl)-1H-benzimidazole

Katalognummer: B11908785
CAS-Nummer: 71196-90-2
Molekulargewicht: 184.65 g/mol
InChI-Schlüssel: IKGYHPDQGUHQQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chlorosulfanyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chlorosulfanyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfanyl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The chlorosulfanyl group is introduced through this chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chlorosulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The chlorosulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.

    Substitution: The chlorine atom in the chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Chlorosulfanyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(Chlorosulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

    2-Mercaptobenzimidazole: Lacks the chlorosulfanyl group but shares the benzimidazole core structure.

    2-(Methylsulfanyl)-1H-benzimidazole: Contains a methylsulfanyl group instead of a chlorosulfanyl group.

    2-(Ethylsulfanyl)-1H-benzimidazole: Contains an ethylsulfanyl group instead of a chlorosulfanyl group.

Uniqueness: The presence of the chlorosulfanyl group in 2-(Chlorosulfanyl)-1H-benzimidazole imparts unique chemical reactivity and biological activity compared to its analogs

Eigenschaften

CAS-Nummer

71196-90-2

Molekularformel

C7H5ClN2S

Molekulargewicht

184.65 g/mol

IUPAC-Name

1H-benzimidazol-2-yl thiohypochlorite

InChI

InChI=1S/C7H5ClN2S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI-Schlüssel

IKGYHPDQGUHQQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)SCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.